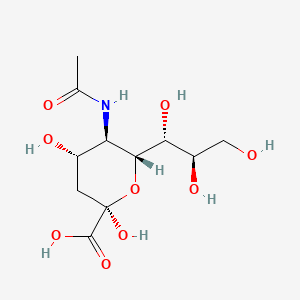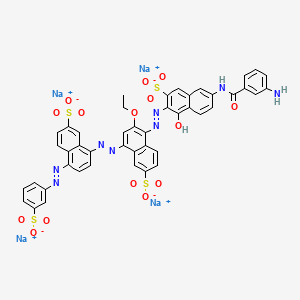
3,6,7-Trimethylchinoxalin-2-ol
Übersicht
Beschreibung
3,6,7-Trimethylquinoxalin-2-ol, also known as TMQ, is a heterocyclic compound that belongs to the quinoxaline family. It has a molecular formula of C11H12N2O . The average mass is 188.226 Da and the monoisotopic mass is 188.094955 Da .
Physical And Chemical Properties Analysis
3,6,7-Trimethylquinoxalin-2-ol has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 54.5±0.5 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 41 Ų and a molar volume of 156.7±7.0 cm³ .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimicrobielle und Antitumor-Wirkung
3,6,7-Trimethylchinoxalin-2-ol: wurde auf sein Potenzial als antimikrobielles und Antitumormittel untersucht. Seine Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielstrukturen, was es zu einem Kandidaten für die Medikamentenentwicklung macht . Die Forschung hat seine Wirksamkeit gegen bestimmte Bakterienstämme und Krebszellen untersucht und seine Rolle bei der Synthese von Verbindungen mit signifikanter pharmakologischer Aktivität hervorgehoben .
Landwirtschaft: Pestizid und Wachstumsförderer
In der Landwirtschaft wurde diese Verbindung auf ihre Verwendung als Pestizid untersucht. Ihre Wirksamkeit bei der Schädlingsbekämpfung und der Förderung des Pflanzenwachstums ist interessant, insbesondere im Kontext nachhaltiger landwirtschaftlicher Praktiken . Studien laufen, um die Sicherheit und die Umweltverträglichkeit bei der Verwendung in dieser Funktion zu bestimmen.
Materialwissenschaften: Optische Geräte und Materialien
Der Chinoxalin-Rest, zu dem This compound gehört, ist in der Materialwissenschaft von Bedeutung. Es ist an der Synthese von Makrozyklen beteiligt, die in Anwendungen wie optischen Geräten und Materialien eine wichtige Rolle spielen . Diese Makrozyklen können einzigartige elektronische Eigenschaften aufweisen, die für fortschrittliche technologische Anwendungen geeignet sind.
Umweltwissenschaften: Überwachung und Sanierung von Umweltverschmutzung
Die Derivate dieser Verbindung werden auf ihre Rolle in den Umweltwissenschaften untersucht. Sie könnten aufgrund ihrer chemischen Eigenschaften potenziell bei der Überwachung und Sanierung von Umweltverschmutzung eingesetzt werden. Der Schwerpunkt liegt auf dem Verständnis, wie diese Verbindungen mit Umweltfaktoren und Schadstoffen interagieren.
Analytische Chemie: Chemische Analyse und Detektion
This compound: ist in der analytischen Chemie für die Entwicklung analytischer Methoden relevant. Seine elektrochemischen Eigenschaften werden bei der Detektion und Quantifizierung verschiedener Substanzen eingesetzt, was in der Qualitätskontrolle und Umweltüberwachung von entscheidender Bedeutung ist .
Biochemie: Metabolitenstudien
Als Metabolit ist This compound in der Biochemie bedeutsam, um Stoffwechselwege zu verstehen. Es dient als Modellverbindung für die Untersuchung des Metabolismus ähnlicher heterocyclischer Verbindungen, was zu Erkenntnissen über die biochemischen Prozesse in lebenden Organismen führen kann .
Wirkmechanismus
Target of Action
3,6,7-Trimethylquinoxalin-2-ol (TMQ) is a heterocyclic compound that belongs to the quinoxaline familyFor instance, some quinoxaline derivatives have demonstrated antiviral potential by binding to the NS1A RNA-binding domain .
Biochemical Pathways
For instance, some quinoxaline derivatives have shown potential in influencing metabolic processes
Result of Action
For instance, some quinoxaline derivatives have demonstrated antiviral potential
Eigenschaften
IUPAC Name |
3,6,7-trimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAKTAGNQULLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289597 | |
| Record name | 3,6,7-trimethylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28082-86-2 | |
| Record name | NSC62135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,7-trimethylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-3,6,7-TRIMETHYLQUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)



![n-[(1e)-4-{Bis[4-(diethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]-4-ethoxyanilinium chloride](/img/structure/B1617835.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)


